BenchChemオンラインストアへようこそ!

Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Lipophilicity Permeability Medicinal Chemistry

Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1864060-35-4) is a spirocyclic oxetane featuring a 7-azaspiro[3.5]nonane core with a benzyl carbamate (Cbz) protecting group. As a member of the 1-oxa-7-azaspiro[3.5]nonane class, it belongs to a family of scaffolds recognized as rigid, three-dimensional morpholine bioisosteres.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 1864060-35-4
Cat. No. B2850978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
CAS1864060-35-4
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESC1CN(CCC12CCO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO3/c17-14(18-12-13-4-2-1-3-5-13)16-9-6-15(7-10-16)8-11-19-15/h1-5H,6-12H2
InChIKeyYRNKVHCNSAFFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Spirocyclic Oxetane Building Block for Drug Discovery Procurement


Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1864060-35-4) is a spirocyclic oxetane featuring a 7-azaspiro[3.5]nonane core with a benzyl carbamate (Cbz) protecting group. As a member of the 1-oxa-7-azaspiro[3.5]nonane class, it belongs to a family of scaffolds recognized as rigid, three-dimensional morpholine bioisosteres [1]. This compound is typically supplied at ≥95% purity for use as a versatile intermediate in medicinal chemistry and fragment-based drug discovery . Its [3.5] spirocyclic architecture confers conformational rigidity and distinct physicochemical properties compared to monocyclic amine building blocks, making it a strategic procurement choice for exploring underexplored chemical space.

Critical Selection Factors for 1-Oxa-7-azaspiro[3.5]nonane Building Blocks: Beyond the Spirocyclic Core


While the 1-oxa-7-azaspiro[3.5]nonane scaffold is the defining feature of this compound class, simple substitution of one derivative for another is not advisable for scientific procurement. The nitrogen protecting group (Cbz vs. Boc vs. other) directly influences key physicochemical parameters such as lipophilicity, solubility, and stability, which in turn dictate the compound's performance in multi-step syntheses and biological assays [1]. The benzyl carbamate variant offers distinct advantages in orthogonal protection strategies and specific solubility profiles compared to the more common tert-butyl carbamate analog. The quantitative differences outlined below demonstrate why generic selection of a spirocyclic amine building block fails to meet the specific needs of structure-activity relationship (SAR) exploration and lead optimization campaigns.

Quantitative Differentiation of Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate from the Boc Analog


Enhanced Lipophilicity (LogP) of the Cbz-Protected Analog Offers Superior Permeability Potential

The benzyl carbamate (Cbz)-protected spirocyclic oxetane, Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, exhibits a substantially higher computed partition coefficient (LogP) of 2.58 compared to its N-Boc-protected counterpart, tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, which has a computed LogP of 2.11 . This indicates a significantly greater lipophilicity for the Cbz derivative, which is a key determinant of membrane permeability. Both compounds share an identical polar surface area (PSA) of 38.77 Ų, meaning the increased lipophilicity is achieved without compromising the hydrogen-bonding capacity, a desirable profile for central nervous system (CNS) drug candidates [1].

Lipophilicity Permeability Medicinal Chemistry

Preserved Polar Surface Area Guarantees Equivalent Hydrogen-Bonding Capacity

Despite the clear difference in lipophilicity, the topological polar surface area (TPSA) remains identical at 38.77 Ų for both the Cbz-protected target compound and the Boc-protected analog . This parity demonstrates that the benzyl carbamate group modulates lipophilicity without altering the molecule's fundamental hydrogen-bonding capacity. In drug design, a PSA < 60 Ų is typically associated with good oral bioavailability, and values below 90 Ų are predictive of blood-brain barrier penetration [1]. The constant PSA ensures that the lipophilicity advantage does not come at the cost of excessive hydrogen-bonding potential.

Polar Surface Area Drug-likeness ADME

Orthogonal Deprotection Enables Selective Elaboration in Multi-Step Synthesis

The benzyl carbamate (Cbz) protecting group is cleavable by catalytic hydrogenolysis, conditions to which the tert-butyl carbamate (Boc) group is stable. Conversely, the Boc group is labile to mild acidolysis, which leaves the Cbz group intact [1]. This orthogonal reactivity profile is a critical differentiator for Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in complex multi-step synthetic sequences. While the Boc analog serves as a general-purpose intermediate, the Cbz derivative is specifically required when downstream synthetic steps involve acidic conditions or when a differentially protected diamine intermediate is needed [2].

Protecting Group Orthogonality Peptide Chemistry Synthetic Strategy

Procurement-Driven Application Scenarios for Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate


Orthogonally Protected Fragment for CNS Drug Discovery

Medicinal chemistry teams optimizing lead compounds for central nervous system (CNS) targets would prioritize this compound over the Boc analog. Its elevated lipophilicity (LogP 2.58 vs. 2.11) better satisfies the physicochemical property space correlated with CNS drug success, while its PSA of 38.77 Ų remains well within the range predictive of blood-brain barrier permeability [1][2]. The Cbz group can be selectively removed under hydrogenolysis to reveal the free amine for further elaboration without disturbing acid-labile functionalities elsewhere in the molecule.

Key Intermediate in the Synthesis of 2-(Aminomethyl)-1-oxa-7-azaspiro[3.5]nonane Derivatives

This benzyl carbamate is a strategic intermediate in patented synthetic routes to 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane derivatives, which are valuable building blocks for bioactive molecule synthesis [1]. The orthogonal Cbz protection enables a synthetic sequence where the spirocyclic amine is elaborated at the 2-position while the 7-position remains protected, a strategy not feasible with a single Boc-protected intermediate.

Differentially Protected Spirocyclic Diamine Scaffold

For projects requiring a spirocyclic diamine core with two distinct, sequentially addressable amine functionalities, this Cbz-protected oxa-azaspiro compound serves as the ideal starting material. The robust nature of the Cbz group toward acidic conditions allows for Boc-protection or other acid-labile manipulations at the future 2-aminomethyl position, as described in patent literature [1]. This dual protection strategy is essential for synthesizing complex, functionalized spirocyclic libraries in fragment-based drug discovery.

Quote Request

Request a Quote for Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.